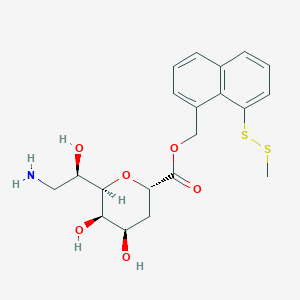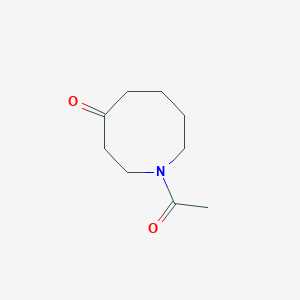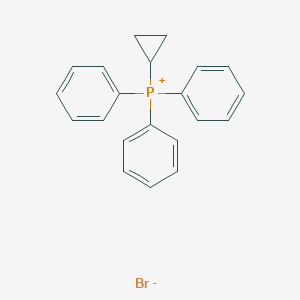
3-Bromothiophenol
Overview
Description
3-Bromothiophenol is an organosulfur compound with the formula C6H5BrS . It is a clear colorless to light yellow liquid . It is a precursor to the antibiotic timentin and the vasodilator cetiedil .
Synthesis Analysis
3-Bromothiophenol can be synthesized via various methods. For instance, it can be prepared via borylation followed by Suzuki coupling . It can also be synthesized by treating with n-butyllithium in hexane .Molecular Structure Analysis
The molecular formula of 3-Bromothiophenol is C6H5BrS . Its molecular weight is 189.07 g/mol . The structure of 3-Bromothiophenol is also available as a 2D Mol file .Chemical Reactions Analysis
3-Bromothiophenol can participate in various chemical reactions. For example, it can be used to synthesize 3,3-Bithiophene via borylation followed by Suzuki coupling . It can also react with Grignard reagents in the presence of NiDPPP++ catalyst to form 3-Alkylthiophenes .Physical And Chemical Properties Analysis
3-Bromothiophenol has a molecular weight of 189.07 g/mol . It is a clear colorless to light yellow liquid . The density of 3-Bromothiophenol is 1.6±0.1 g/cm3 . Its boiling point is 220.3±0.0 °C at 760 mmHg . The vapour pressure of 3-Bromothiophenol is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.8±3.0 kJ/mol . The flash point of 3-Bromothiophenol is 105.0±0.0 °C .Scientific Research Applications
Synthesis of Lithium Organophosphates
3-Bromothiophenol: has been utilized in the synthesis of 3-lithium-O-lithiophenoxide , a compound that plays a crucial role in the preparation of lithium organophosphates . These compounds are essential in the development of new battery technologies, particularly for lithium-ion batteries, where they can enhance the battery’s performance and longevity.
Development of Sulfonium Group Functionalized Compounds
Researchers have used 3-Bromothiophenol in the preparation of bis[(diarylamino)styryl]benzene compounds that are functionalized with sulfonium groups . These novel compounds exhibit unique electronic properties, making them potential candidates for use in organic electronics and photonics applications.
Creation of Metal Nanoclusters
3-Bromothiophenol: is instrumental in the creation of metal nanoclusters, which are clusters of metal atoms with molecule-like properties . These nanoclusters have explicit HOMO–LUMO transitions and strong luminescence emission, making them valuable in the field of nanotechnology for applications such as sensors, catalysts, and biomedical imaging.
Infrared Spectroscopy Studies
The compound’s molecular structure and properties have been analyzed using infrared spectroscopy, providing valuable data for chemical identification and quantification . This information is crucial for researchers in fields such as environmental science, where accurate detection of compounds is necessary.
Mechanism of Action
Target of Action
3-Bromothiophenol is an organosulfur compound It is known to be a precursor to the antibiotic timentin and the vasodilator cetiedil , suggesting that it may interact with bacterial cell walls and vascular smooth muscle cells, respectively.
Pharmacokinetics
Its physicochemical properties, such as its relatively low molecular weight and its lipophilic nature, suggest that it may be well-absorbed and distributed throughout the body. Its metabolism and excretion would likely depend on its specific chemical transformations within the body.
properties
IUPAC Name |
3-bromobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrS/c7-5-2-1-3-6(8)4-5/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGQQUDFJDROPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212559 | |
| Record name | m-Bromobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromothiophenol | |
CAS RN |
6320-01-0 | |
| Record name | 3-Bromothiophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Bromobenzenethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6320-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Bromobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-bromobenzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was 3-Bromothiophenol utilized in the synthesis of potential antidepressants, and what was the rationale behind its use?
A1: The research paper describes the synthesis of various 2-(halogenophenylthio)benzylamines as potential inhibitors of serotonin and noradrenaline reuptake in the brain, a mechanism associated with antidepressant activity.
Q2: Did the compounds synthesized using 3-Bromothiophenol exhibit any promising activity as potential antidepressants?
A: While the paper doesn't specifically highlight the activity of the compounds derived from 3-Bromothiophenol, it states that several synthesized compounds, particularly those containing fluorine or chlorine substituents, demonstrated potent and selective inhibition of serotonin reuptake in the brain []. This finding suggests that exploring structural analogs, including those derived from 3-Bromothiophenol, could be worthwhile for identifying compounds with improved potency, selectivity, and pharmacological properties as potential antidepressants.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one](/img/structure/B44511.png)



